N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide
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Overview
Description
N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone, pyrazole, and benzenesulfonamide. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the formation of the pyrazole ring, and finally the sulfonamide group.
Thiazolidinone Formation: The thiazolidinone ring can be synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Pyrazole Formation: The pyrazole ring is often formed by the condensation of hydrazine with a 1,3-diketone or β-ketoester.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl or sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the dimethylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with nitro groups instead of the thiazolidinone and sulfonamide groups.
N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline: Contains a similar dimethylamine group but different aromatic substitutions.
Uniqueness
N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the thiazolidinone and pyrazole rings, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H20N4O3S3 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-24(2)32(28,29)18-11-7-8-15(12-18)20-16(13-19-21(27)25(3)22(30)31-19)14-26(23-20)17-9-5-4-6-10-17/h4-14H,1-3H3/b19-13- |
InChI Key |
NMKMWAVMKKBDTM-UYRXBGFRSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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